molecular formula C5H4N2S2 B13681775 2-Isothiocyanato-4-methylthiazole

2-Isothiocyanato-4-methylthiazole

Cat. No.: B13681775
M. Wt: 156.2 g/mol
InChI Key: PSIVELITPLOSTO-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 2-Isothiocyanato-4-methylthiazole involves its interaction with biological molecules through its isothiocyanate group. This group can react with nucleophilic sites in proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or the modification of protein function, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isothiocyanato-4-methylthiazole is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties compared to other isothiocyanates.

Biological Activity

2-Isothiocyanato-4-methylthiazole is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by relevant research findings.

Chemical Structure : The compound has the molecular formula C5H4N2S2C_5H_4N_2S_2 and features an isothiocyanate functional group, which is known for its reactivity with biological molecules.

Synthesis Methods :

  • Conventional Synthesis : It can be synthesized through the reaction of primary amines with carbon disulfide to form dithiocarbamate salts, which are then desulfurized to yield isothiocyanates.
  • Industrial Methods : Industrial production often utilizes thiophosgene or its derivatives, although safer alternatives involving elemental sulfur and amines are being developed due to toxicity concerns .

The biological activity of this compound primarily stems from its isothiocyanate group, which can react with nucleophilic sites in proteins and other biomolecules. This interaction leads to the formation of covalent bonds, potentially inhibiting enzyme activity or modifying protein functions, which contributes to its therapeutic effects .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various pathogens, including:

  • Mycobacterium tuberculosis : The compound demonstrates potent bactericidal activity with sub-micromolar minimum inhibitory concentrations (MICs), suggesting its potential as a novel anti-tubercular agent .
  • Gram-positive and Gram-negative Bacteria : Studies reveal that derivatives of thiazole compounds exhibit broad-spectrum antimicrobial activity, including against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Its mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Research indicates that thiazole derivatives can inhibit tumor growth in various cancer models by targeting multiple cellular processes .

Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties. It may exert these effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for further studies in inflammatory disease models .

Case Studies and Research Findings

StudyFindings
PMC4865136 Demonstrated that thiazole derivatives have significant anti-tubercular activity with selective inhibition against M. tuberculosis .
PMC3528053 Reviewed various derivatives showing antimicrobial activity against Candida albicans and Mycobacterium tuberculosis .
MDPI Review Discussed the versatile biological activities of thiazole compounds, highlighting their potential in drug development .

Properties

Molecular Formula

C5H4N2S2

Molecular Weight

156.2 g/mol

IUPAC Name

2-isothiocyanato-4-methyl-1,3-thiazole

InChI

InChI=1S/C5H4N2S2/c1-4-2-9-5(7-4)6-3-8/h2H,1H3

InChI Key

PSIVELITPLOSTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N=C=S

Origin of Product

United States

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